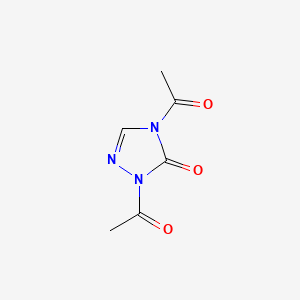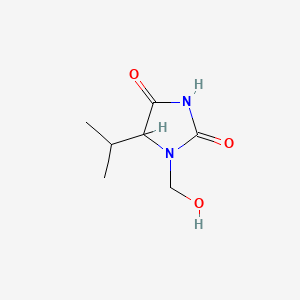
2-Methyl-2-phenylsuccinic-d5 Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-phenylsuccinic-d5 Acid is a deuterated analog of 2-Methyl-2-phenylsuccinic Acid. It is a stable isotope-labeled compound, often used in research to study metabolic pathways and reaction mechanisms. The molecular formula is C11H7D5O4, and it has a molecular weight of 213.24 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-phenylsuccinic-d5 Acid typically involves the deuteration of 2-Methyl-2-phenylsuccinic Acid. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or exchange reactions in deuterated solvents .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves stringent control of reaction conditions to ensure high purity and yield of the deuterated product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-phenylsuccinic-d5 Acid can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the deuterium atoms may be replaced by other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include deuterated alcohols, ketones, and substituted derivatives, which are valuable in various research applications .
Applications De Recherche Scientifique
2-Methyl-2-phenylsuccinic-d5 Acid is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms
Medicine: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties
Industry: Applied in the synthesis of specialty chemicals and materials where isotopic labeling is required
Mécanisme D'action
The mechanism of action of 2-Methyl-2-phenylsuccinic-d5 Acid involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s transformation and interactions within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-phenylsuccinic Acid: The non-deuterated analog, used in similar applications but lacks the isotopic labeling.
2-Methyl-2-phenylbutanedioic Acid: Another analog with slight structural differences, used in different research contexts
Uniqueness
2-Methyl-2-phenylsuccinic-d5 Acid is unique due to its deuterium labeling, which provides enhanced stability and distinct spectroscopic properties. This makes it particularly valuable in research applications where precise tracking and analysis are required .
Propriétés
Numéro CAS |
1330180-12-5 |
|---|---|
Formule moléculaire |
C11H12O4 |
Poids moléculaire |
213.244 |
Nom IUPAC |
2-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)butanedioic acid |
InChI |
InChI=1S/C11H12O4/c1-11(10(14)15,7-9(12)13)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13)(H,14,15)/i2D,3D,4D,5D,6D |
Clé InChI |
ZQVXSSDWCRHKPX-VIQYUKPQSA-N |
SMILES |
CC(CC(=O)O)(C1=CC=CC=C1)C(=O)O |
Synonymes |
2-Methyl-2-phenyl-succinic-d5 Acid; 2-Methyl-2-phenyl-butanedioic-d5 Acid; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,5,6,7-Tetrahydro-2H-pyrrolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B588775.png)

